Cas no 764600-87-5 (1H-Indole-3-carboximidamide hydrochloride)
1H-Indole-3-carboximidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-carboximidamide
- 1h-indole-3-carboxamidine
- 1H-Indole-3-carboximidamide hydrochloride
- 1H-indole-3-carboximidamide(SALTDATA: HCl)
- indol-3-ylidenemethanediamine
- EN300-1854152
- CS-0270254
- 764600-87-5
- DTXSID90421200
- SCHEMBL7421464
- AKOS006281005
- ALBB-028907
-
- MDL: MFCD05663300
- Inchi: 1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11)
- InChI Key: JJURUVSVHQHERL-UHFFFAOYSA-N
- SMILES: N1C=C(C(=N)N)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 159.08000
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.7Ų
Experimental Properties
- Density: 1.34
- Boiling Point: 364.6°C at 760 mmHg
- Flash Point: 174.3°C
- Refractive Index: 1.699
- PSA: 65.66000
- LogP: 2.25200
1H-Indole-3-carboximidamide hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-3-carboximidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009750-5g |
1H-Indole-3-carboximidamide |
764600-87-5 | 95% | 5g |
$861.30 | 2023-09-01 | |
| Chemenu | CM147202-5g |
1H-Indole-3-carboximidamide |
764600-87-5 | 95% | 5g |
$813 | 2021-08-05 | |
| TRC | H248970-100mg |
1H-Indole-3-carboximidamide hydrochloride |
764600-87-5 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H248970-250mg |
1H-Indole-3-carboximidamide hydrochloride |
764600-87-5 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | H248970-500mg |
1H-Indole-3-carboximidamide hydrochloride |
764600-87-5 | 500mg |
$ 600.00 | 2022-06-04 | ||
| Chemenu | CM147202-1g |
1H-Indole-3-carboximidamide |
764600-87-5 | 95% | 1g |
$*** | 2023-03-31 | |
| Fluorochem | 061457-250mg |
1H-Indole-3-carboximidamide hydrochloride |
764600-87-5 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 061457-1g |
1H-Indole-3-carboximidamide hydrochloride |
764600-87-5 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 061457-5g |
1H-Indole-3-carboximidamide hydrochloride |
764600-87-5 | 95% | 5g |
£576.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340924-100mg |
1h-Indole-3-carboximidamide |
764600-87-5 | 95+% | 100mg |
¥5724.00 | 2024-07-28 |
1H-Indole-3-carboximidamide hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1H-Indole-3-carboximidamide hydrochloride
Introduction to 1H-Indole-3-carboximidamide hydrochloride (CAS No. 764600-87-5)
1H-Indole-3-carboximidamide hydrochloride, identified by the Chemical Abstracts Service (CAS) number 764600-87-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural motif of indole, characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, provides a versatile scaffold for medicinal chemistry interventions. The introduction of a carboximidamide functional group at the 3-position of the indole ring further enhances its pharmacological relevance, making it a subject of intense research interest.
The hydrochloride salt form of this compound is particularly noteworthy, as it improves solubility and stability, which are critical factors for pharmaceutical development. Solubility is a key determinant of bioavailability, influencing how effectively a drug can be absorbed and utilized by the body. The hydrochloride form of 1H-Indole-3-carboximidamide hydrochloride ensures better dissolution in aqueous solutions, facilitating its use in various formulation strategies. This attribute is especially important in drug delivery systems where rapid and complete absorption is desired.
In recent years, indole derivatives have been extensively studied for their role in modulating various biological pathways. The indole scaffold is known for its presence in numerous bioactive natural products and pharmacologically relevant compounds. Among these, 1H-Indole-3-carboximidamide hydrochloride has emerged as a promising intermediate in the synthesis of molecules with potential applications in oncology, immunology, and neurology. Its unique structural features make it an attractive candidate for further derivatization, allowing chemists to explore novel analogs with enhanced specificity and efficacy.
One of the most compelling aspects of 1H-Indole-3-carboximidamide hydrochloride is its role in the development of small-molecule inhibitors targeting enzymes and receptors involved in disease pathways. For instance, research has indicated that derivatives of this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are aberrantly expressed in cancer cells. By binding to these targets, such compounds can disrupt signaling cascades that drive tumor growth and progression. Preclinical studies have demonstrated promising results in cell-based assays, suggesting that further investigation could lead to the identification of potent therapeutic agents.
The carboximidamide moiety is particularly interesting from a chemical biology perspective. This functional group can participate in hydrogen bonding interactions with biological targets, contributing to the compound's binding affinity and selectivity. Additionally, the imidazole nitrogen atoms within the carboximidamide group can serve as hydrogen bond donors or acceptors, enhancing the molecule's ability to interact with proteins and nucleic acids. These features make 1H-Indole-3-carboximidamide hydrochloride a valuable building block for structure-based drug design.
Advances in computational chemistry have further accelerated the exploration of 1H-Indole-3-carboximidamide hydrochloride derivatives. Molecular modeling techniques allow researchers to predict binding modes and optimize lead compounds before experimental validation. These computational approaches have been instrumental in identifying novel scaffolds and improving pharmacokinetic properties. By leveraging artificial intelligence and machine learning algorithms, scientists can now design more sophisticated analogs with tailored biological activities.
Recent publications have highlighted the synthetic versatility of 1H-Indole-3-carboximidamide hydrochloride. Researchers have developed efficient multi-step synthetic routes that enable scalable production of this compound and its derivatives. These methods often involve transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which provide high regioselectivity and yield. The ability to synthesize complex indole derivatives efficiently is crucial for both academic research and industrial applications.
The pharmacological profile of 1H-Indole-3-carboximidamide hydrochloride continues to be an area of active investigation. Studies have shown that modifications at different positions on the indole ring can significantly alter biological activity. For example, introducing substituents at the 2-position or 5-position can modulate receptor binding affinity or enzyme inhibition potency. Such structural diversification allows for fine-tuning of drug properties, leading to more effective therapeutic candidates.
In conclusion,1H-Indole-3-carboximidamide hydrochloride (CAS No. 764600-87-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological relevance, make it a valuable tool for drug discovery efforts. As our understanding of disease mechanisms evolves, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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